Ethyl 2-chloro-6-methylbenzoate
Overview
Description
Scientific Research Applications
Environmental Studies
Research on parabens, which share a functional group similarity with Ethyl 2-chloro-6-methylbenzoate, emphasizes the environmental impact and fate of these chemicals in aquatic environments. Parabens, including ethyl paraben, have been studied for their occurrence, behavior, and degradation in water bodies, revealing their ubiquity and persistence due to continuous environmental introduction (Haman et al., 2015). This line of research is crucial for understanding the environmental behavior of structurally related compounds like this compound.
Synthetic Methodologies
The synthesis and transformation of compounds containing the benzothiazole moiety, which is structurally related to this compound, have been explored for the development of heterocyclic compounds with potential biological activities. For instance, the preparation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates demonstrates the utility of these frameworks in synthesizing compounds with anti-inflammatory properties (Abignente et al., 1983). This suggests the potential for this compound to serve as a precursor in synthesizing biologically active molecules.
Biological Evaluation
The toxicity assessment of parabens in model organisms highlights the biological activity of compounds structurally related to this compound. Studies on Caenorhabditis elegans reveal the endocrine disruption and oxidative stress caused by parabens, indicating the potential health risks associated with these compounds and the importance of evaluating similar chemicals for toxicological effects (Nagar et al., 2019).
Properties
IUPAC Name |
ethyl 2-chloro-6-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKSBWBJTZVOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304470 | |
Record name | Ethyl 2-chloro-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773139-06-3 | |
Record name | Ethyl 2-chloro-6-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773139-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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